![molecular formula C11H15NO3 B041194 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 143615-00-3](/img/structure/B41194.png)
(2r,3s)-3-Phenylisoserine ethyl ester
Overview
Description
Scientific Research Applications
Biotechnological Applications
Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. They have been widely studied and applied in the asymmetric synthesis of chiral alcohols . A new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester ((2S,3R)-18) with 95% yield, 95% de, and 99% ee .
Taxol Side-Chain Synthesis
“(2r,3s)-3-Phenylisoserine ethyl ester” is a potential taxol side-chain synthon. Taxol is an anticancer compound recently approved by FDA for the treatment of ovarian cancer . The stereoselective microbial/enzymatic reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester to yield (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester is demonstrated .
Chemoenzymatic Stereodivergent Synthesis
The compound is used in the chemoenzymatic stereodivergent synthesis of all stereoisomers of 2-methyl-2,3-dihydroxybutyrate .
properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3s)-3-Phenylisoserine ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.